2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
Description
Properties
Molecular Formula |
C18H18BrN5O |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H18BrN5O/c19-15-2-3-16-14(12-15)4-7-24(16)13-17(25)22-8-10-23(11-9-22)18-20-5-1-6-21-18/h1-7,12H,8-11,13H2 |
InChI Key |
YJFDZXVEAPMKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole Derivatives
The synthesis begins with the preparation of 5-bromo-1H-indole, a critical intermediate. Bromination of indole using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves regioselective substitution at the 5th position. Alternative methods employ electrophilic aromatic substitution with Lewis acids like FeCl₃, yielding >80% purity.
Representative Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS, DCM | DCM | 0°C → RT | 85 |
| Br₂, FeCl₃ | CH₃COOH | 50°C | 78 |
Synthesis of 4-(Pyrimidin-2-yl)Piperazine
The piperazine moiety is functionalized via nucleophilic aromatic substitution (NAS). Pyrimidine-2-amine reacts with 1-chloro-2-(piperazin-1-yl)ethane in dimethylformamide (DMF) under reflux (120°C, 12 h), catalyzed by K₂CO₃. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 70–75% product.
Coupling via Ethanone Bridge
The final step involves coupling 5-bromoindole with 4-(pyrimidin-2-yl)piperazine using a bromoacetyl intermediate:
-
Bromoacetylation of Indole:
-
5-Bromoindole reacts with bromoacetyl bromide in tetrahydrofuran (THF) at −10°C, yielding 2-bromo-1-(5-bromo-1H-indol-1-yl)ethanone.
-
Conditions: Triethylamine (Et₃N) as base, 85% yield after recrystallization.
-
-
Nucleophilic Substitution with Piperazine:
Mechanistic Insights
-
Bromoacetylation: The indole’s N1 position is alkylated via an SN2 mechanism, facilitated by the electron-rich indole ring.
-
Piperazine Coupling: The bromoacetyl group undergoes nucleophilic displacement by the piperazine’s secondary amine, forming the ethanone bridge. Steric hindrance from the pyrimidine ring necessitates prolonged reaction times.
Purification and Characterization
-
Purification: Final product isolation employs silica gel chromatography (ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water).
-
Analytical Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Bromoacetyl Intermediate | High regioselectivity | Sensitive to moisture | 70 |
| Direct Alkylation | Fewer steps | Lower yields with bulky groups | 55 |
Industrial-Scale Considerations
-
Cost Efficiency: Bulk synthesis favors bromoacetyl coupling over direct alkylation due to higher reproducibility.
-
Green Chemistry: Solvent recovery (DMF, THF) and catalytic methods reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Antidepressant Effects
Another area of interest is the potential antidepressant effects of this compound. Research conducted on similar piperazine derivatives has shown promising results in preclinical models of depression. These compounds appear to modulate serotonin receptors, leading to an increase in serotonin levels in the brain, which is crucial for mood regulation .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various indole derivatives on cancer cells, researchers found that this compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to target specific signaling pathways involved in tumor progression .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment evaluated the antidepressant-like effects of this compound using animal models. The results indicated a significant reduction in depressive-like behaviors when administered at optimized doses. The study concluded that the compound may serve as a lead for developing new antidepressants targeting the serotonin system .
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-Pyrimidine Derivatives
The 4-(pyrimidin-2-yl)piperazin-1-yl unit is a critical pharmacophore in several bioactive compounds. For example:
- Its crystal structure (space group P212121) highlights conformational flexibility, which may influence binding to targets like kinases or GPCRs .
- (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Replaces the ethanone-indole unit with a fluorophenyl group, demonstrating how aromatic substituents modulate electronic properties and target affinity .
Key Insight : The bromoindole group in the target compound likely enhances π-π stacking interactions in hydrophobic binding pockets compared to smaller substituents.
Indole-Piperazine Derivatives
- 2-(4-(Aryl)piperazin-1-yl)-1-(1-arylsulfonyl-1H-indol-3-yl)ethanone derivatives (e.g., 3a–m): Feature sulfonylindole groups instead of bromoindole. These compounds exhibit 5-HT₆ receptor antagonism (IC₅₀ < 100 nM), suggesting that indole substitution patterns critically influence receptor selectivity .
Physicochemical Properties
Melting points and solubility trends for selected analogs are summarized below:
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone , also known by its CAS number 256417-42-2 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆BrN₅O₂ |
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione |
| PubChem CID | 2775969 |
The compound contains a brominated indole moiety linked to a piperazine derivative, which is known for influencing various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action, particularly through kinase inhibition and anti-inflammatory pathways. Notably, it has been shown to inhibit several kinases involved in cancer progression:
- Kinase Inhibition : The compound has demonstrated inhibitory effects on various kinases, including:
- Anti-inflammatory Effects : The compound has been reported to reduce the production of pro-inflammatory cytokines and inhibit NF-κB activation, contributing to its potential therapeutic effects in inflammatory conditions .
In Vitro Studies
In vitro assays have shown that This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of cell proliferation in MCF7 breast cancer cells with an IC50 value indicating potent antitumor activity .
Case Studies
Several studies have investigated the efficacy of related compounds that share structural similarities with This compound :
- Anticancer Activity : A series of derivatives were evaluated for their antitumor properties against various human cancer cell lines, revealing that modifications to the indole and piperazine moieties can significantly enhance biological activity .
- Neuroprotective Effects : Compounds with similar structures have been reported to protect against neuronal apoptosis via inhibition of GSK-3β, suggesting potential applications in treating neurodegenerative disorders .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
